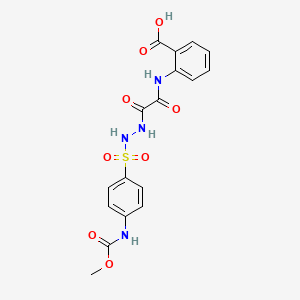
Bis(trimethylsilyl) (2-bromoethyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(trimethylsilyl) (2-bromoethyl)phosphonate is an organophosphorus compound with the molecular formula C8H22BrO3Pψ2. It is a derivative of phosphonic acid, where the hydrogen atoms are replaced by trimethylsilyl and 2-bromoethyl groups. This compound is known for its versatility in organic synthesis and its role as an intermediate in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(trimethylsilyl) (2-bromoethyl)phosphonate typically involves the reaction of dialkyl phosphonate esters with bromotrimethylsilaneThe reaction involves the conversion of dialkyl phosphonate esters into bis(trimethylsilyl) esters, which are then easily converted into the target acids .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of bromotrimethylsilane as the main reagent, which is known for its ability to cleave lactones, epoxides, acetals, and ethers .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(trimethylsilyl) (2-bromoethyl)phosphonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromoethyl group can be substituted with other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form phosphonic acids.
Reduction: The compound can undergo reduction reactions to form different phosphonate derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bromotrimethylsilane, trimethylsilyl halides, and various nucleophiles. The reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions include phosphonic acids, substituted phosphonates, and reduced phosphonate derivatives .
Wissenschaftliche Forschungsanwendungen
Bis(trimethylsilyl) (2-bromoethyl)phosphonate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organophosphorus compounds.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of materials with specific properties, such as flame retardants and plasticizers
Wirkmechanismus
The mechanism of action of bis(trimethylsilyl) (2-bromoethyl)phosphonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound can interact with molecular targets, such as enzymes and receptors, through its phosphonate group. The pathways involved in its mechanism of action include nucleophilic substitution and hydrolysis reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to bis(trimethylsilyl) (2-bromoethyl)phosphonate include:
- Bis(trimethylsilyl) phosphite
- Diethyl 2-bromoethylphosphonate
- Bis(trimethylsilyl)trifluoroacetylphosphonate
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the 2-bromoethyl group and the bis(trimethylsilyl) ester. This combination provides distinct reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
69310-54-9 |
|---|---|
Molekularformel |
C8H22BrO3PSi2 |
Molekulargewicht |
333.31 g/mol |
IUPAC-Name |
[2-bromoethyl(trimethylsilyloxy)phosphoryl]oxy-trimethylsilane |
InChI |
InChI=1S/C8H22BrO3PSi2/c1-14(2,3)11-13(10,8-7-9)12-15(4,5)6/h7-8H2,1-6H3 |
InChI-Schlüssel |
CRHGHKBDLFQWPX-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OP(=O)(CCBr)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Benzene, [(2,2-diethoxyethyl)telluro]-](/img/structure/B14469205.png)

![N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium bromide](/img/structure/B14469214.png)



